molecular formula C9H10FNO2 B1372785 3-(3-Fluorophenoxy)propanamide CAS No. 1094734-20-9

3-(3-Fluorophenoxy)propanamide

Cat. No. B1372785
M. Wt: 183.18 g/mol
InChI Key: ZYTPYBGUTQWYEI-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenoxy)propanamide” is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 .


Molecular Structure Analysis

The molecular structure of “3-(3-Fluorophenoxy)propanamide” consists of a propanamide chain attached to a fluorophenyl group via an ether linkage . The presence of the fluorine atom and the amide functional group may significantly influence the compound’s reactivity and interactions.


Physical And Chemical Properties Analysis

“3-(3-Fluorophenoxy)propanamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Pharmacokinetics and Metabolism

3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, a related compound, demonstrates significant potential in pharmacokinetics and metabolism studies. It has a low clearance rate, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours in rats. This compound is absorbed rapidly, slowly cleared, moderately distributed, and extensively metabolized, indicating its potential for therapeutic applications (Wu et al., 2006).

Photoreaction Studies

Flutamide, a structurally related compound, undergoes different photoreactions in various solvents, which is significant for understanding its behavior under various conditions. These findings are crucial for comprehending the photochemical properties of related propanamide derivatives (Watanabe et al., 2015).

Synthesis and Characterization

Efficient synthesis and full characterization of similar propanamide derivatives have been conducted, providing a foundation for the exploration of similar compounds in various scientific applications (Manolov et al., 2022).

Detection in Pharmaceutical Dosage

Methods for the extraction and detection of flutamide, a comparable propanamide, from pharmaceutical forms have been developed. This is critical for ensuring the quality and safety of drugs containing similar compounds (Khan et al., 2015).

Metabolite Detection

The detection of new metabolites of flutamide in human liver microsomes and urine highlights the importance of understanding the metabolism of related propanamides in human health (Goda et al., 2006).

Malaria Treatment

N‐(3‐chloro‐4‐fluorophenyl)‐2‐methyl‐2‐{[4‐methyl‐3‐(morpholinosulfonyl)phenyl]amino}propanamide demonstrates low-nanomolar activity against Plasmodium falciparum, suggesting potential applications in malaria treatment (Norcross et al., 2019).

Antimicrobial Activity

Synthesized 2-(6-methoxy-2-naphthyl)propanamide derivatives show significant antibacterial and antifungal activities, indicating potential for similar propanamide compounds in antimicrobial applications (Helal et al., 2013).

Antagonistic Properties

2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides show potent antagonism of TRPV1 activation, suggesting their potential as therapeutic agents (Kim et al., 2018).

Anticonvulsant Activity

2-[(Arylalky)amino]alkanamide derivatives, including some with fluorophenoxy propanamide structures, exhibit potent anticonvulsant activity, highlighting their potential in epilepsy treatment (Pevarello et al., 1998).

Bioactive Constituents

Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, exhibits chymotrypsin inhibitory activity and antimicrobial effects, suggesting similar activities for related propanamides (Atta-ur-rahman et al., 1997).

Future Directions

While specific future directions for “3-(3-Fluorophenoxy)propanamide” are not mentioned in the available resources, related compounds have been studied for various applications, including as selective androgen receptor modulators . Therefore, “3-(3-Fluorophenoxy)propanamide” could potentially be explored in similar contexts.

properties

IUPAC Name

3-(3-fluorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTPYBGUTQWYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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